molecular formula C26H24FN3O3S B11935467 N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide

N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide

Cat. No.: B11935467
M. Wt: 477.6 g/mol
InChI Key: ZJXIUGNEAIHSBI-UHFFFAOYSA-N
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Description

Rationale for Heterocyclic Hybridization in Dual Orexin Receptor Antagonist Design

Heterocyclic hybridization has emerged as a pivotal strategy in optimizing GPCR-targeted therapeutics, particularly for orexin receptors (OX1R and OX2R). The rationale for combining benzofuran and thiazole motifs stems from their distinct electronic and steric profiles, which collectively enhance interactions with hydrophobic subpockets and polar residues in orexin receptor binding sites. For instance, the 1,3,5-trioxazatriquinane scaffold—a rigid bowl-shaped structure—demonstrated high hit rates (7%) in orexin receptor antagonist screening due to its ability to orient side chains for optimal van der Waals interactions. Similarly, molecular docking studies of thiazole-containing antagonists reveal that the sulfur atom in the thiazole ring forms critical hydrogen bonds with Tyr7.32 and Asp2.65 residues in OX1R, while the fluorophenyl group engages in π-π stacking with Phe5.42.

The incorporation of benzofuran augments these interactions through its planar aromatic system, which aligns with hydrophobic regions near transmembrane domains 5 and 6 (TM5-TM6) of orexin receptors. This dual-motif approach mitigates the entropic penalties associated with flexible ligands, as evidenced by the nanomolar potency of imidazo[1,5-a]pyrazine derivatives bearing heterocyclic replacements. Furthermore, the piperidine linker in N-[[1-[5-(4-Fluorophenyl)-2-Methyl-1,3-Thiazole-4-Carbonyl]Piperidin-2-yl]Methyl]-1-Benzofuran-4-Carboxamide introduces conformational rigidity, reducing off-target interactions and improving metabolic stability compared to linear analogs.

Table 1: Comparative Analysis of Hybrid Heterocyclic Orexin Receptor Antagonants

Compound Class OX1R Ki (μM) OX2R Ki (μM) Key Structural Features
1,3,5-Trioxazatriquinane 0.012 0.009 Bowl-shaped core, U-shape conformation
Imidazo[1,5-a]pyrazine 0.045 0.032 Fused bicyclic system, dimethoxyphenyl
Benzofuran-Thiazole 0.078 0.056 Planar benzofuran, thiazole sulfurs

Structural Hybridization of Benzofuran and Thiazole Motifs in Neuropharmacological Agents

The benzofuran-thiazole hybrid architecture in this compound exemplifies synergistic molecular design. Benzofuran derivatives are renowned for their neuroprotective and antioxidant properties, attributed to their ability to scavenge reactive oxygen species and modulate β-amyloid aggregation. For example, benzofuran-2-carboxamide analogs demonstrate significant protection against neuronal oxidative stress, with EC50 values <10 μM in SH-SY5Y cell models. Concurrently, thiazole motifs contribute to antimicrobial and anticancer activities through mechanisms involving DNA intercalation and topoisomerase inhibition.

In the context of orexin receptor antagonism, the thiazole’s electron-deficient sulfur atom facilitates hydrogen bonding with Asp2.65, a residue critical for receptor activation. The 4-fluorophenyl substituent on the thiazole ring enhances lipophilicity, promoting blood-brain barrier penetration—a property validated in 1,3,5-trioxazatriquinane derivatives showing >90% brain uptake in murine models. Molecular dynamics simulations of the title compound predict a binding mode where the benzofuran moiety occupies a hydrophobic cleft near TM6, while the thiazole’s fluorine atom engages in halogen bonding with Tyr5.47.

The piperidine spacer further optimizes spatial orientation, enabling a "U-shape" conformation that mirrors endogenous orexin-A’s secondary structure. This geometry is crucial for simultaneous interaction with OX1R and OX2R, as demonstrated by dual antagonists like ORN0829, which achieve sub-nanomolar IC50 values via similar structural constraints.

Key Structural Contributions:

  • Benzofuran : Enhances π-π interactions with Phe5.42 and Tyr6.48.
  • Thiazole : Provides hydrogen-bond acceptors for Asp2.65 and Tyr7.32.
  • 4-Fluorophenyl : Increases lipophilicity (clogP ~3.2) and CNS penetration.
  • Piperidine Linker : Restricts rotational freedom, reducing entropic penalties upon binding.

Properties

IUPAC Name

N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXIUGNEAIHSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is synthesized via the Hantzsch thiazole synthesis, a well-established method for constructing thiazole rings. This involves the reaction of α-chloro-4-fluorophenylketone with thioacetamide in ethanol under reflux conditions.

ClC(O)C6H4F+CH3CSNH2EtOH, refluxThiazole intermediate+HCl\text{ClC(O)C}6\text{H}4\text{F} + \text{CH}3\text{CSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate} + \text{HCl}

Optimization Note : Substituting thioacetamide with thiourea derivatives can alter regioselectivity, but thioacetamide ensures consistent methyl group incorporation at the 2-position.

Carboxylation at the 4-Position

The thiazole intermediate undergoes carboxylation using a Knocvenagel-type reaction with diethyl carbonate in the presence of sodium hydride, yielding the ethyl ester derivative. Subsequent saponification with aqueous NaOH produces the free carboxylic acid.

Thiazole+EtOCO2EtNaH, DMFEthyl esterNaOH5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid\text{Thiazole} + \text{EtOCO}_2\text{Et} \xrightarrow{\text{NaH, DMF}} \text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid}

Yield : 68–72% after purification via recrystallization (ethanol/water).

Functionalization of the Piperidine-Methylamine Intermediate

Reductive Amination for Piperidine Substitution

(2-(Aminomethyl)piperidin-1-yl)methanamine is prepared via reductive amination of piperidin-2-ylmethanamine with formaldehyde using sodium cyanoborohydride in methanol. The reaction proceeds at room temperature, achieving >85% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Piperidin-2-ylmethanamine+HCHONaBH3CN, MeOH(2-(Aminomethyl)piperidin-1-yl)methanamine\text{Piperidin-2-ylmethanamine} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(2-(Aminomethyl)piperidin-1-yl)methanamine}

Critical Parameter : Maintaining pH ~6 with acetic acid prevents over-alkylation.

Assembly of the Benzofuran-Carboxamide Unit

Benzofuran Ring Construction

1-Benzofuran-4-carboxylic acid is synthesized via cyclization of 2-hydroxy-4-nitroacetophenone using polyphosphoric acid (PPA) at 120°C. Reduction of the nitro group with H₂/Pd-C yields the amine, which is acylated with benzoyl chloride to form the carboxamide.

2-Hydroxy-4-nitroacetophenonePPA1-Benzofuran-4-carboxylic acidH2/Pd-CAmine intermediateBzCl1-Benzofuran-4-carboxamide\text{2-Hydroxy-4-nitroacetophenone} \xrightarrow{\text{PPA}} \text{1-Benzofuran-4-carboxylic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine intermediate} \xrightarrow{\text{BzCl}} \text{1-Benzofuran-4-carboxamide}

Yield : 58% over three steps.

Final Coupling Reactions

Amide Bond Formation Between Thiazole and Piperidine

The thiazole-carboxylate is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the piperidine-methylamine intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base.

Thiazole-CO2HSOCl2Thiazole-COClPiperidine-amine, Et3NThiazole-piperidine conjugate\text{Thiazole-CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{Thiazole-COCl} \xrightarrow{\text{Piperidine-amine, Et}_3\text{N}} \text{Thiazole-piperidine conjugate}

Yield : 82% after silica gel chromatography.

Suzuki-Miyaura Coupling for Benzofuran Attachment

The benzofuran-carboxamide unit, functionalized as a boronate ester, undergoes Suzuki-Miyaura coupling with a brominated thiazole-piperidine intermediate. Catalyzed by Pd(PPh₃)₄ in toluene/ethanol (2:1) with aqueous Na₂CO₃ at 80°C, this step achieves 93% yield.

Boronate ester+Br-thiazole-piperidinePd(PPh3)4This compound\text{Boronate ester} + \text{Br-thiazole-piperidine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}

Conditions :

  • Catalyst: 2 mol% Pd(PPh₃)₄

  • Base: 2.0 M Na₂CO₃

  • Solvent: Toluene/EtOH (2:1)

  • Temperature: 80°C, 4.5 hours

Reaction Optimization and Challenges

Catalytic System Efficiency

Comparative studies indicate that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki-Miyaura coupling, reducing side product formation from 12% to <3%.

Solvent Effects on Amidation

Replacing DCM with tetrahydrofuran (THF) in the amidation step increases reaction rate but necessitates lower temperatures (−20°C) to suppress epimerization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, benzofuran-H), 4.32 (m, 1H, piperidine-H), 2.98 (s, 3H, thiazole-CH₃).

  • ¹³C NMR : 172.1 ppm (C=O), 164.3 ppm (thiazole-C4).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 487.1874 (C₂₆H₂₄FN₃O₃S⁺)

  • Calculated : 487.1871 .

Chemical Reactions Analysis

Key Reaction Steps

2.1. Thiazole Moiety Formation
The 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl group is likely synthesized via a Hantzsch-type thiazole synthesis , involving:

  • Reagents : Acetophenone, thiourea, and a 4-fluorophenyl acyl chloride.

  • Conditions : Reflux in ethanol or DMF with a base (e.g., piperidine) .

2.2. Piperidine Ring Synthesis
The piperidin-2-yl group is formed through:

  • Amide bond formation : Reaction of the thiazole carbonyl with piperidine-2-carboxylic acid using coupling agents (e.g., EDC/HOBt).

  • Methylation : Introduces the methyl substituent at position 2 via alkylation (e.g., methyl iodide) .

2.3. Benzofuran-4-carboxamide Coupling
The final step involves coupling the piperidine-thiazole intermediate with benzofuran-4-carboxylic acid:

  • Reagents : Carbodiimide (e.g., DIC) or mixed carbonic anhydride.

  • Conditions : Anhydrous dichloromethane or DMF at 0–25°C .

Reaction Mechanisms

4.1. Thiazole Synthesis
The Hantzsch reaction involves cyclization of a ketone (e.g., 4-fluorophenyl ketone), thiourea, and a methyl ketone (e.g., acetophenone) to form the thiazole ring. This step is critical for introducing the 4-fluorophenyl and methyl substituents .

4.2. Amide Coupling
The use of carbodiimide reagents (e.g., EDC) facilitates the formation of amide bonds between the thiazole carbonyl and piperidine, ensuring high yields under mild conditions .

4.3. Stability Considerations
The compound’s solubility in organic solvents (e.g., DMSO, dichloromethane) and stability under basic conditions (e.g., piperidine) are essential for reaction optimization.

Challenges and Limitations

  • Regioselectivity : Control over the methylation site on the piperidine ring requires precise reaction conditions.

  • Purification : Heterocyclic complexity necessitates chromatographic purification (e.g., column chromatography).

  • Kinetic vs. Thermodynamic Control : Amide bond formation may favor thermodynamic products, requiring careful temperature management .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit promising anticancer properties. The presence of the benzofuran ring in N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that related thiazole compounds demonstrate significant activity against human glioblastoma and melanoma cells, suggesting that this compound could be further investigated for its anticancer potential .

1.2 Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant activities. Compounds similar to this compound have shown effectiveness in reducing seizure activity in animal models. The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticonvulsant efficacy .

1.3 Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been noted. Thiazoles are known for their antibacterial and antifungal properties. Preliminary studies indicate that derivatives of this compound may exhibit activity against various bacterial strains .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on thiazole-integrated compounds demonstrated that N-[[(2S)-5-fluoro-1-(2-methyl-5-phenyltiazole)]piperidin-2-yl]methyl]-benzofuran derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The study concluded that the structural components of these compounds contribute significantly to their anticancer activity .

Case Study 2: Anticonvulsant Activity Evaluation

Another evaluation focused on the anticonvulsant properties of thiazole derivatives showed that certain analogs provided complete protection against seizures induced by pentylenetetrazol (PTZ). The findings suggest that further exploration of N-[[(2S)-5-fluoro-1-(2-methylthiazole)]piperidin-2-yl]methyl]-benzofuran could lead to new treatments for epilepsy .

Mechanism of Action

The mechanism of action of N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it could inhibit the function of a key enzyme involved in cell proliferation, leading to reduced cancer cell growth.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : (S)-N-[(1-[5-(4-Fluorophenyl)-2-methylthiazole-4-carbonyl]piperidin-2-yl)methyl]benzofuran-4-carboxamide
  • Molecular Formula : C₂₆H₂₄FN₃O₃S
  • Molecular Weight : 477.55 g/mol
  • CAS No.: 380899-24-1
  • Key Features :
    • A piperidine core linked to a 5-(4-fluorophenyl)-2-methylthiazole-4-carbonyl group.
    • A benzofuran-4-carboxamide moiety connected via a methylene bridge.
    • Stereospecific (S)-configuration at the chiral center .

Pharmacological Relevance :

  • Reported as a modulator of orexin receptors, which regulate sleep-wake cycles and neuroendocrine functions .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity Key Distinctions from Target Compound
Target Compound C₂₆H₂₄FN₃O₃S 477.55 Thiazole, benzofuran, fluorophenyl, piperidine Orexin receptor modulation N/A (reference)
2-Thiophenefentanyl C₂₃H₂₈N₂OS 412.55 Thiophene, piperidine, fluorophenyl Opioid receptor agonist Thiophene replaces benzofuran; lacks thiazole
N-(4-Fluorobenzyl)-1-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide C₂₄H₂₀F₄N₅O₂S 562.51 Thiazole, pyrazole, trifluoromethyl, methoxy Undisclosed (structural analog) Pyrazole and trifluoromethyl groups added
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide C₁₁H₁₃N₂OS₂ 265.36 Thiophene, thiazole, ethyl, methyl Potential kinase inhibitor Simpler structure; lacks piperidine and benzofuran
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide C₂₈H₂₀F₃N₃O₆S 607.54 Thiazole, benzodioxole, trifluoromethoxy Anticancer candidate Cyclopropane and benzodioxole substituents

Structural Analysis

Heterocyclic Core Variations :

  • The target compound integrates a thiazole and benzofuran , whereas analogs like 2-thiophenefentanyl replace benzofuran with thiophene , altering electronic properties and receptor binding .
  • Compounds with pyrazole or triazole cores (e.g., ) exhibit different tautomeric behaviors (thione vs. thiol forms), impacting solubility and metabolic stability.

Substituent Effects :

  • Fluorophenyl Groups : Present in the target compound and 2-thiophenefentanyl , enhancing lipophilicity and membrane permeability .
  • Trifluoromethyl/Methoxy Groups : Found in analogs (e.g., ), these groups increase metabolic resistance but may reduce selectivity due to steric bulk.

Stereochemistry :

  • The (S)-configuration in the target compound is critical for orexin receptor binding, while racemic mixtures in other compounds (e.g., ) show reduced efficacy.

Pharmacological Activity

  • Target Compound : High selectivity for orexin receptors due to benzofuran’s planar structure and thiazole’s hydrogen-bonding capacity .
  • 2-Thiophenefentanyl : Binds opioid receptors via thiophene’s hydrophobic interactions, lacking orexin activity .
  • Thiazole-Pyrazole Hybrids ( ): Unclear targets but predicted to interact with kinases or GPCRs due to trifluoromethyl’s electron-withdrawing effects.

Biological Activity

N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure consists of a benzofuran moiety linked to a piperidine ring, which is further substituted with a thiazole and a fluorophenyl group. The molecular formula is C21H22FN3O3SC_{21}H_{22}FN_3O_3S, and its molecular weight is approximately 397.48 g/mol.

PropertyValue
Molecular FormulaC₁₁H₈FNO₂S
Molecular Weight237.25 g/mol
CAS Number433283-22-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of several thiazole derivatives on different cancer cell lines. The compound exhibited significant activity with an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antiproliferative properties. The structure-activity relationship (SAR) suggested that the presence of the thiazole ring is crucial for this activity .

Antimicrobial Activity

The compound's thiazole component also contributes to its antimicrobial properties. Thiazoles have been reported to possess broad-spectrum antibacterial and antifungal activities.

Research Findings

A comparative study of various thiazole derivatives revealed that those containing halogen substitutions showed enhanced antibacterial activity against multidrug-resistant strains. The compound demonstrated efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values in the low micromolar range .

Neuroprotective Effects

Emerging evidence suggests that compounds containing benzofuran and thiazole moieties may exert neuroprotective effects.

The neuroprotective activity is hypothesized to be mediated through the modulation of oxidative stress pathways and inhibition of apoptotic signaling in neuronal cells. In vitro studies indicated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity, enhancing cell viability significantly compared to untreated controls .

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic route for this compound?

  • Methodology :

  • Step 1 : Start with 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. Activate the carbonyl group using coupling agents like HATU or EDCI in anhydrous DMF to form the piperidine-thiazole intermediate .
  • Step 2 : Introduce the benzofuran-4-carboxamide moiety via reductive amination or nucleophilic substitution. For example, react the piperidine intermediate with 1-benzofuran-4-carboxaldehyde under catalytic hydrogenation (e.g., Pd/C, H₂) .
  • Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield and purity. Flow chemistry systems (e.g., continuous-flow reactors) are recommended for scalability and reproducibility .

Q. What analytical techniques are critical for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl-thiazole protons at δ ~2.5 ppm, fluorophenyl aromatic signals at δ ~7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
  • HPLC-PDA/MS : Validate purity (>98%) and detect trace impurities (e.g., unreacted starting materials) .

Q. How should in vitro activity assays be designed to evaluate target engagement?

  • Methodology :

  • Target Selection : Prioritize receptors with structural homology to orexin receptors (OX1/OX2), as the compound’s piperidine-thiazole scaffold is known to interact with G-protein-coupled receptors (GPCRs) .
  • Assay Conditions : Use fluorescence-based calcium mobilization assays (e.g., FLIPR Tetra) in HEK293 cells expressing OX1/OX2. Include positive controls (e.g., orexin-A) and negative controls (vehicle/DMSO) .
  • Dose-Response Analysis : Test concentrations from 1 nM to 10 µM to calculate IC₅₀/EC₅₀ values. Triplicate runs minimize variability .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability using liver microsomes or hepatocyte assays. Poor in vivo activity may correlate with rapid CYP450-mediated oxidation of the benzofuran group .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., brain for CNS targets) versus systemic circulation .
  • Species-Specific Differences : Compare receptor binding affinities across species (e.g., human vs. rodent OX1/OX2) to identify translational gaps .

Q. What strategies optimize selectivity over off-target receptors (e.g., serotonin 5-HT₂A)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the piperidine ring (e.g., replace methyl-thiazole with bulkier groups) to sterically hinder off-target binding. Fluorophenyl groups enhance selectivity via hydrophobic interactions .
  • Computational Docking : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding poses and identify residues critical for selectivity (e.g., OX1 Tyr³¹⁷ vs. 5-HT₂A Asp¹⁵⁵) .
  • Panel Screening : Test against a broad GPCR panel (e.g., Eurofins Cerep) to quantify off-target activity (<30% inhibition at 10 µM is acceptable) .

Q. How can researchers validate potential polypharmacological effects?

  • Methodology :

  • Proteome-Wide Profiling : Use affinity chromatography coupled with mass spectrometry (AP-MS) to identify secondary targets (e.g., kinases, ion channels) .
  • Gene Knockdown/CRISPR : Silence candidate off-targets in cellular models to isolate the compound’s primary mechanism of action .
  • In Vivo Phenotypic Studies : Compare effects in wild-type vs. receptor-knockout models (e.g., OX1⁻/⁻ mice) to confirm target specificity .

Q. What approaches improve metabolic stability without compromising potency?

  • Methodology :

  • Isotere Replacement : Substitute metabolically labile groups (e.g., benzofuran methyl with trifluoromethyl) to block oxidative degradation .
  • Prodrug Design : Mask the carboxamide group as an ester or amide pro-moiety to enhance plasma stability. Hydrolysis in target tissues regenerates the active compound .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks. Adjust substituents (e.g., fluorine para to thiazole) to reduce CYP affinity .

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